molecular formula C11H11Cl2N5 B275488 N-(2,3-dichlorobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine

N-(2,3-dichlorobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine

Cat. No. B275488
M. Wt: 284.14 g/mol
InChI Key: CJHATRKUVRRMJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as DCPTA and is synthesized through a complex chemical process that involves several steps.

Mechanism of Action

The mechanism of action of DCPTA is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, DCPTA has been found to interact with the GABAergic system, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
DCPTA has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including GABA and dopamine. DCPTA has also been found to reduce the levels of inflammatory cytokines in the brain, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCPTA in lab experiments is its ability to modulate the activity of specific neurotransmitters in the brain. This makes it a valuable tool for studying the role of these neurotransmitters in various biological processes. However, one limitation of using DCPTA in lab experiments is its relatively complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research on DCPTA. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the role of specific neurotransmitters in the brain. Additionally, there may be potential applications for DCPTA in the treatment of other conditions, such as chronic pain and anxiety disorders.

Synthesis Methods

The synthesis of DCPTA involves the reaction of 2,3-dichlorobenzyl chloride with propargylamine to form 2,3-dichlorobenzylpropargylamine. This intermediate compound is then reacted with sodium azide to form the final product, N-(2,3-dichlorobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine.

Scientific Research Applications

DCPTA has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. DCPTA has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(2,3-dichlorobenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine

Molecular Formula

C11H11Cl2N5

Molecular Weight

284.14 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-1-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C11H11Cl2N5/c1-2-6-18-11(15-16-17-18)14-7-8-4-3-5-9(12)10(8)13/h2-5H,1,6-7H2,(H,14,15,17)

InChI Key

CJHATRKUVRRMJF-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=N1)NCC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C=CCN1C(=NN=N1)NCC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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